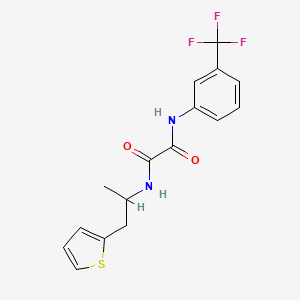

N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" often involves multi-step processes that include reactions such as acid-catalyzed rearrangements and ring-closure reactions. For instance, a novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which involves classical Meinwald rearrangement and a new rearrangement sequence, providing a high-yielding method for producing oxalamides and their derivatives (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to "N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" has been elucidated through methods like X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule and the presence of hydrogen bonding, which significantly impacts the compound's chemical behavior and properties. For example, the crystal structure of related compounds shows stabilization through N–H⋅⋅⋅O and C–H⋅⋅⋅O hydrogen bonds, contributing to their stability and reactivity (Kumar et al., 2016).

Wissenschaftliche Forschungsanwendungen

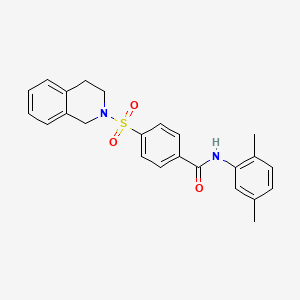

Synthesis and Catalytic Applications

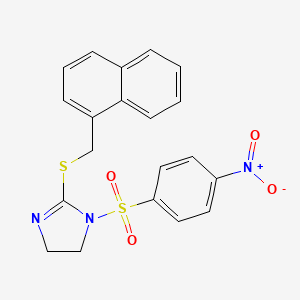

A novel synthetic approach involving the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed, leading to the synthesis of di- and mono-oxalamides. This method offers a high-yield, operationally simple pathway to anthranilic acid derivatives and oxalamides, potentially including compounds structurally related to N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (Mamedov et al., 2016). Furthermore, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, showcasing the potential catalytic applications of similar oxalamide structures in facilitating reactions with (hetero)aryl chlorides and amides (De, Yin, & Ma, 2017).

Material Science and Polymer Research

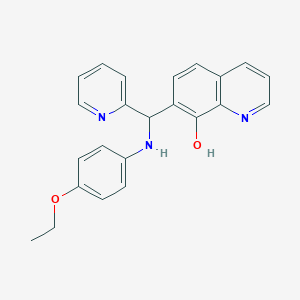

In the field of materials science, the structural and bonding characteristics of similar thiophene-based compounds have been extensively studied, contributing to the development of novel materials and polymers. For instance, the crystal structure and hydrogen bonding patterns of certain N1-alkyl-N2-arylthioureas have been examined, providing insights into the molecular arrangements that could influence the properties of related compounds like N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (Omondi & Levendis, 2012). Additionally, the synthesis and characterization of celecoxib derivatives have shed light on the potential of thiophene-containing compounds in medicinal chemistry, suggesting possible pharmacological applications beyond their structural and material uses (Küçükgüzel et al., 2013).

Biological and Medicinal Applications

Although specific research on N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide's biological applications was not found, studies on structurally similar compounds indicate potential areas of interest. For example, sulfur-containing heterocyclic compounds have shown promise in inducing apoptotic cell death in cancer cells, highlighting the potential therapeutic applications of related thiophene-based compounds in oncology (Haridevamuthu et al., 2023).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(1-thiophen-2-ylpropan-2-yl)-N-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O2S/c1-10(8-13-6-3-7-24-13)20-14(22)15(23)21-12-5-2-4-11(9-12)16(17,18)19/h2-7,9-10H,8H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHYMXGMVCVQJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2490830.png)

![3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2490836.png)

![3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2490837.png)

![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2490838.png)

![3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2490842.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2490843.png)

![N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2490844.png)

![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)

![(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2490849.png)